Cas no 1935656-20-4 (1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine
- 1935656-20-4
- EN300-1111027
- 1H-Pyrazol-3-amine, 1-(1,2-dimethylbutyl)-
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- Inchi: 1S/C9H17N3/c1-4-7(2)8(3)12-6-5-9(10)11-12/h5-8H,4H2,1-3H3,(H2,10,11)
- InChI Key: IKBXTVCTXMIDTQ-UHFFFAOYSA-N
- SMILES: N1(C(C)C(C)CC)C=CC(N)=N1
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.05±0.1 g/cm3(Predicted)
- Boiling Point: 276.0±13.0 °C(Predicted)
- pka: 4.00±0.11(Predicted)
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1111027-0.05g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1111027-0.1g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1111027-0.25g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1111027-0.5g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1111027-1.0g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 1.0g |
$1299.0 | 2023-07-10 | ||
| Enamine | EN300-1111027-2.5g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1111027-5.0g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 5.0g |
$3770.0 | 2023-07-10 | ||
| Enamine | EN300-1111027-10.0g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 10.0g |
$5590.0 | 2023-07-10 | ||
| Enamine | EN300-1111027-1g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1111027-5g |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine |
1935656-20-4 | 95% | 5g |
$2650.0 | 2023-10-27 |
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine
Professional Introduction to 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine (CAS No. 1935656-20-4)
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1935656-20-4, has garnered considerable attention due to its potential applications in drug development and medicinal research. The molecular structure of this compound consists of a pyrazole core substituted with a 3-methylpentan-2-yl group, which contributes to its distinct chemical behavior and reactivity.
The pyrazole moiety is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry. Its nitrogen-rich structure allows for various interactions with biological targets, making it a preferred choice for designing bioactive molecules. In particular, the 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine derivative exhibits promising pharmacological properties, which have been explored in recent years. The presence of the 3-methylpentan-2-yl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and improving bioavailability.
Recent studies have highlighted the therapeutic potential of derivatives of 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine in addressing various diseases. For instance, researchers have investigated its role in anti-inflammatory and anti-cancer applications. The compound's ability to modulate key signaling pathways has been demonstrated in preclinical studies, suggesting its efficacy in treating chronic inflammatory conditions and certain types of cancer. The pyrazole ring's ability to engage with enzymes and receptors makes it an attractive candidate for developing targeted therapies.
The synthesis of 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine involves multi-step organic reactions, typically starting from readily available precursors. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired molecular framework. These synthetic approaches not only enhance efficiency but also allow for modifications that can tailor the compound's pharmacological profile.
In terms of pharmacokinetics, 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine demonstrates favorable properties that make it suitable for clinical development. Its moderate solubility in both water and organic solvents ensures good absorption after oral administration, while its lipophilic nature aids in crossing biological membranes. Additionally, preliminary toxicity studies have shown that the compound exhibits low acute toxicity, suggesting a relatively safe profile for further investigation.
The compound's potential as a lead molecule has prompted extensive computational studies to predict its interactions with biological targets. Molecular docking simulations have been performed to identify possible binding sites on proteins relevant to inflammation and cancer pathways. These studies have provided valuable insights into how 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine might exert its therapeutic effects, guiding the design of more potent derivatives.
Future directions in the research of 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amines include exploring its role in neurological disorders. Preliminary evidence suggests that pyrazole derivatives may influence neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Further investigation into its mechanism of action could unlock new therapeutic strategies targeting neurodegenerative pathways.
The industrial significance of this compound cannot be overstated. As pharmaceutical companies continue to seek novel molecular entities for drug development, compounds like 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amines offer a rich source of inspiration. Their unique structural features and versatile reactivity make them invaluable tools for medicinal chemists aiming to develop next-generation therapeutics. Collaborative efforts between academia and industry are essential to translate these findings into tangible clinical benefits for patients worldwide.
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